5-[(3-Chlorophenoxy)methyl]-2-furaldehyde
CAS No.: 438220-92-9
Cat. No.: VC21534155
Molecular Formula: C12H9ClO3
Molecular Weight: 236.65g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438220-92-9 |
|---|---|
| Molecular Formula | C12H9ClO3 |
| Molecular Weight | 236.65g/mol |
| IUPAC Name | 5-[(3-chlorophenoxy)methyl]furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H9ClO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2 |
| Standard InChI Key | OBOPNPUOIQNUGJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=O |
Introduction
1. Introduction to 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde
5-[(3-Chlorophenoxy)methyl]-2-furaldehyde is an organic compound that belongs to the class of furan derivatives. Its structure consists of:
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A furan ring (a five-membered aromatic ring containing one oxygen atom).
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A formyl group (-CHO) attached to the second position of the furan ring.
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A (3-chlorophenoxy)methyl group, where a chlorinated phenyl ring is linked via an oxygen atom to a methyl group, which is further attached to the furan ring at position 5.
This compound is likely synthesized for applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis due to its functional groups, which enable further chemical modifications.
3. Potential Applications
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Pharmaceuticals:
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Compounds with furan and aldehyde functionalities are often explored for their bioactivity. The chlorophenoxy group may enhance interactions with biological targets.
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Possible applications include antimicrobial or antifungal agents due to the electron-dense aromatic systems.
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Agrochemicals:
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The structural features suggest potential use as a precursor for herbicides or pesticides.
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Chlorinated compounds are commonly studied for their effectiveness against pests.
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Synthetic Intermediate:
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The aldehyde group allows for further transformations such as condensation reactions (e.g., Schiff base formation) or reduction to alcohols.
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The chlorophenoxy moiety can act as a leaving group in substitution reactions.
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4. Synthesis Pathways
The synthesis of 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde likely involves:
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Starting Materials:
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Furfural (a common furan derivative with a formyl group at position 2).
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3-Chlorophenol (provides the chlorophenoxy group).
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Key Steps:
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Etherification: Reacting furfural with 3-chlorophenol under basic conditions to form the ether bond.
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Methylation: Introducing the methyl linker between the furan ring and chlorophenoxy group using reagents like formaldehyde or methyl iodide.
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5. Safety and Toxicology
While specific toxicological data for this compound are unavailable, general precautions for handling similar compounds include:
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Toxicity: Chlorinated aromatic compounds may pose risks like skin irritation or respiratory issues.
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Environmental Impact: Chlorinated derivatives should be handled carefully due to potential persistence in ecosystems.
6. Analytical Characterization
To confirm the identity and purity of 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde, the following techniques are typically employed:
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NMR Spectroscopy:
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-NMR: Signals from aromatic protons, aldehyde proton (~9–10 ppm), and methyl protons (~4 ppm).
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-NMR: Peaks corresponding to carbon atoms in furan, phenyl, aldehyde, and methyl groups.
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Mass Spectrometry (MS):
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Molecular ion peak at ~236 m/z corresponding to its molecular weight.
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Infrared Spectroscopy (IR):
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Aldehyde stretch (~1700 cm).
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C-O stretch from ether linkage (~1200 cm).
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High-Performance Liquid Chromatography (HPLC):
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Used for purity analysis and quantification.
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